4-Chloro-6-cyclobutoxypyrimidine
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Overview
Description
4-Chloro-6-cyclobutoxypyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a cyclobutoxy group at the 6-position. Pyrimidines are a class of compounds that play a crucial role in various biological processes, including the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclobutoxypyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Cyclobutoxylation: The cyclobutoxy group is introduced at the 6-position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch processes, utilizing similar reaction conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclobutoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like aniline derivatives and bases such as potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like manganese dioxide or ozone can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various aminopyrimidine compounds .
Scientific Research Applications
4-Chloro-6-cyclobutoxypyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclobutoxypyrimidine and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and other inflammatory mediators, contributing to their anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-hydroxyaminopyrimidine: This compound undergoes similar substitution reactions and is used in the synthesis of various derivatives.
4,6-Dichloropyrimidine: Another closely related compound, often used as a starting material for further functionalization.
Uniqueness
4-Chloro-6-cyclobutoxypyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-6-cyclobutyloxypyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
WUQQBHKOGJTAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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